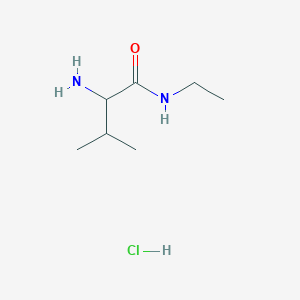![molecular formula C8H6N4 B1525295 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile CAS No. 1190319-38-0](/img/structure/B1525295.png)
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
説明
“3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile” is a chemical compound that is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile”, involves reacting the starting material with R-substituted aldehyde at 50°C to obtain the compounds .
科学的研究の応用
Kinase Inhibition for Drug Discovery
Azaindole derivatives, including 3-AMINO-7-CYANO-4-AZAINDOLE, have been identified as significant kinase inhibitors, contributing to drug discovery and innovation . These compounds target various protein kinases, which are crucial in signaling pathways for cell regulation. Their ability to modulate kinase activity makes them valuable in the development of new therapeutic agents, particularly in cancer treatment where abnormal kinase activity is often observed.
Modulation of Biological Processes
The azaindole core of 3-AMINO-7-CYANO-4-AZAINDOLE is recognized for its role in biological process modulation . It serves as a bioisostere for indole or purine systems, allowing for the fine-tuning of drug properties such as solubility, lipophilicity, and target binding. This adaptability is essential in medicinal chemistry, where slight modifications can significantly impact a drug’s efficacy and safety profile.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile have shown potent inhibitory activity against FGFR1, 2, and 3 . FGFRs play a vital role in tumor development, making them attractive targets for cancer therapy. Compounds like 3-AMINO-7-CYANO-4-AZAINDOLE can inhibit cancer cell proliferation and induce apoptosis, offering a promising approach for developing new cancer treatments.
Synthesis of Heterocycles via Metal-Catalyzed Reactions
The synthesis and functionalization of azaindoles, including 3-AMINO-7-CYANO-4-AZAINDOLE, often involve metal-catalyzed cross-coupling reactions . These methods are crucial for constructing complex organic molecules with potential medicinal applications. The versatility of these reactions allows for the creation of a wide range of substituted azaindoles, expanding the possibilities for drug development.
Antidiabetic Potential
Some pyrrolo[3,2-b]pyridine derivatives have been explored for their potential to reduce blood glucose levels . This suggests that compounds like 3-AMINO-7-CYANO-4-AZAINDOLE could be beneficial in treating conditions associated with high blood glucose, such as diabetes and related cardiovascular diseases.
AMPK Activation for Metabolic Disorders
Pyrrolo-pyridine derivatives, including those related to 3-AMINO-7-CYANO-4-AZAINDOLE, have been identified as activators of AMP-activated protein kinase (AMPK) . AMPK plays a key role in cellular energy homeostasis, and its activation is considered a therapeutic strategy for metabolic disorders like obesity and type 2 diabetes.
Chemical Synthesis and Drug Optimization
The azaindole framework is used extensively in chemical synthesis to create novel compounds with optimized drug properties . The ability to modify the azaindole core allows chemists to produce molecules with improved pharmacokinetic and pharmacodynamic profiles, which is crucial in the early stages of drug development.
Research on Bioactive Scaffolds
Azaindole-based compounds serve as bioactive scaffolds in the design of new drugs . Their structural versatility enables the exploration of a wide range of biological activities, making them valuable starting points for the synthesis of compounds with specific therapeutic targets.
作用機序
Target of Action
The primary targets of 3-Amino-7-Cyano-4-Azaindole are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .
Mode of Action
3-Amino-7-Cyano-4-Azaindole interacts with its protein kinase targets by binding to their active sites . This binding inhibits the kinase’s activity, preventing the phosphorylation of other proteins and thus disrupting the signal transduction pathways within the cell .
Biochemical Pathways
The inhibition of protein kinases by 3-Amino-7-Cyano-4-Azaindole affects multiple biochemical pathways. For instance, it can inhibit the p38 MAP kinase pathway , which plays a role in cellular responses to stress and inflammation . By inhibiting this pathway, 3-Amino-7-Cyano-4-Azaindole can potentially modulate inflammatory responses and other stress-related cellular processes .
Pharmacokinetics
The pharmacokinetic properties of 3-Amino-7-Cyano-4-Azaindole, including its absorption, distribution, metabolism, and excretion (ADME), can be finely tuned using the azaindole core . This allows for the optimization of the compound’s bioavailability, ensuring that it can reach its protein kinase targets in sufficient concentrations to exert its inhibitory effects .
Result of Action
The molecular and cellular effects of 3-Amino-7-Cyano-4-Azaindole’s action primarily involve the disruption of signal transduction pathways due to its inhibition of protein kinases . This can lead to a variety of cellular responses, including changes in cell division, inflammation, and stress responses .
Action Environment
The action, efficacy, and stability of 3-Amino-7-Cyano-4-Azaindole can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the pH and temperature of its environment . Additionally, its stability may be influenced by the presence of other substances in its environment .
特性
IUPAC Name |
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-2-11-8-6(10)4-12-7(5)8/h1-2,4,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMAQTZRTCYBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238053 | |
| Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190319-38-0 | |
| Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525219.png)




![5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525227.png)
![6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1525228.png)

![5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525234.png)